molecular formula C5H4N4 B1291390 4-Aminopyrimidine-2-carbonitrile CAS No. 245321-46-4

4-Aminopyrimidine-2-carbonitrile

Cat. No.: B1291390
CAS No.: 245321-46-4
M. Wt: 120.11 g/mol
InChI Key: MRINWLDDTZFLSW-UHFFFAOYSA-N
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Description

4-Aminopyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4N4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Mechanism of Action

Target of Action

4-Aminopyrimidine-2-carbonitrile is a pyrimidine derivative . Pyrimidine derivatives have been found to exhibit anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It is known that pyrimidine derivatives can interact with their targets (such as protein kinases) and cause changes that inhibit the function of these targets . This interaction can lead to the inhibition of cell growth and proliferation, which is beneficial in the treatment of cancer .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its inhibition of protein kinases . Protein kinases play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . Therefore, the inhibition of these kinases can disrupt these processes and lead to the death of cancer cells .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and effectiveness as a drug

Result of Action

The result of the action of this compound is likely the inhibition of cell growth and proliferation, leading to the death of cancer cells . This is due to its potential inhibitory effect on protein kinases, which play a crucial role in cell growth and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances, and the temperature . More research is needed to fully understand how these and other environmental factors affect the action of this compound.

Biochemical Analysis

Biochemical Properties

4-Aminopyrimidine-2-carbonitrile plays a significant role in biochemical reactions due to its ability to form hydrogen bonds and engage in dipole-dipole interactions. It interacts with several enzymes and proteins, including protein kinases and other regulatory proteins. These interactions often involve binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. For example, this compound has been shown to inhibit certain protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. This modulation can lead to changes in gene expression patterns and metabolic fluxes within the cell, ultimately impacting cell proliferation, apoptosis, and other vital cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their functions. For instance, by inhibiting protein kinases, this compound can prevent the phosphorylation of target proteins, thereby disrupting signaling pathways that control cell growth and survival. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain concentration of this compound is required to achieve a measurable impact on cellular functions. At very high doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes. For example, this compound may inhibit enzymes in the glycolytic pathway, leading to changes in metabolite levels and energy production within the cell. These interactions highlight the compound’s potential to modulate cellular metabolism and influence overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness in modulating cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate enzymatic activities and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminopyrimidine-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 1-nitroguanidine with aromatic aldehydes and malononitrile in ethanol under reflux conditions . This one-pot, multicomponent reaction is efficient and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and cost-effectiveness. Catalysts such as guanidine hydrochloride or guanidine carbonate are often employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

4-Aminopyrimidine-2-carbonitrile has numerous applications in scientific research:

Comparison with Similar Compounds

  • 4-Aminopyrimidine-5-carbonitrile
  • 2,4-Diaminopyrimidine-5-carbonitrile
  • 4-Amino-5-nitropyrimidine

Comparison: 4-Aminopyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-aminopyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-3-5-8-2-1-4(7)9-5/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRINWLDDTZFLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245321-46-4
Record name 4-aminopyrimidine-2-carbonitrile
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